Antimicrobial peptide 2
Description
General Overview of Antimicrobial Peptides (AMPs) as Innate Immune Effectors
Antimicrobial peptides (AMPs) are small, naturally occurring molecules that serve as a crucial component of the innate immune system across a wide range of organisms, from bacteria to humans. mdpi.com These peptides are characterized by their broad-spectrum activity against various pathogens, including bacteria, fungi, and some viruses. mdpi.com Typically, AMPs are cationic, meaning they carry a positive charge, which facilitates their interaction with the negatively charged cell membranes of microbes. This interaction is a key step in their antimicrobial action, which can involve various mechanisms such as forming pores in the microbial membrane, leading to cell lysis, or translocating into the cell to interfere with essential cellular processes like DNA, RNA, and protein synthesis. mdpi.comnih.gov
Beyond their direct killing capabilities, AMPs also function as immunomodulatory molecules, influencing the host's immune response. mdpi.com They can attract and activate various immune cells, such as neutrophils, monocytes, and T-cells, to the site of infection and can also influence the production of signaling molecules called cytokines. mdpi.com This dual function of direct microbial killing and immune modulation makes AMPs a vital first line of defense against invading pathogens. mdpi.com
Significance of Antimicrobial Peptide 2 Research in Addressing Microbial Challenges
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, creating an urgent need for novel antimicrobial agents. Research into this compound (LEAP-2) is significant in this context due to its inherent antimicrobial properties. nih.gov Initially identified for its ability to act against a range of pathogens, including Gram-positive and Gram-negative bacteria, LEAP-2 represents a potential template for the development of new therapeutics to combat infections. mdpi.comfrontiersin.org
However, the significance of LEAP-2 research has expanded dramatically with the discovery of its role in metabolic regulation. mdpi.com It has been identified as an endogenous antagonist of the ghrelin receptor, a key player in appetite stimulation and energy homeostasis. nih.govnih.gov This dual functionality in both immunity and metabolism makes LEAP-2 a fascinating subject of study. Understanding the mechanisms by which LEAP-2 functions could lead to innovative treatments not only for infectious diseases but also for metabolic disorders such as obesity and diabetes. mdpi.comnih.gov The interplay between its antimicrobial and metabolic roles suggests a complex physiological regulation system that is of great interest to researchers. bioscientifica.com
Historical Context and Initial Identification of Liver-Expressed this compound (LEAP-2)
Liver-Expressed this compound (LEAP-2) was first identified in 2003 from human blood ultrafiltrate. mdpi.commdpi.comphoenixbiotech.net It was the second antimicrobial peptide, after hepcidin (B1576463) (also known as LEAP-1), found to be predominantly expressed in the liver. mdpi.combioscientifica.com The initial discovery characterized LEAP-2 as a cysteine-rich, cationic peptide. phoenixbiotech.netwikipedia.org
The human LEAP-2 gene is located on chromosome 5 and encodes a precursor protein of 77 amino acids. mdpi.comscbt.com This precursor is then processed to generate the mature, active form of the peptide. frontiersin.orgbicnirrh.res.in Structurally, LEAP-2 is notable for its two disulfide bonds, which contribute to its stability. mdpi.combiovendor.com Early research confirmed its antimicrobial activity against various microorganisms, establishing its role as part of the innate immune system. nih.gov However, a pivotal moment in LEAP-2 research came in 2018 with the discovery of its function as an antagonist of the ghrelin receptor, unveiling its significant role in regulating metabolism and energy balance. mdpi.comnih.gov This finding has since opened up new avenues of investigation into the physiological functions of LEAP-2 beyond its antimicrobial properties. frontiersin.org
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ESYFVFSVGM |
Origin of Product |
United States |
Origin and Biological Context of Antimicrobial Peptide 2
Discovery and Isolation Methodologies
The discovery of LEAP-2 originated from studies on antimicrobial peptides (AMPs) present in human blood. mdpi.com Along with LEAP-1 (hepcidin), LEAP-2 was isolated from human blood ultrafiltrate. mdpi.com The structural organization of LEAP-2 consists of three main elements: a signal peptide, a pro-peptide, and a mature peptide. mdpi.com In humans, LEAP-2 is first synthesized as a 77-amino-acid precursor protein, which is then processed into a mature 40-amino-acid peptide. mdpi.com
The isolation and characterization of LEAP-2 from various species have been facilitated by molecular biology techniques. A common methodology involves the use of reverse transcription-polymerase chain reaction (RT-PCR) to clone the LEAP-2 gene from the tissue of interest, often the liver, where its expression is prominent. researchgate.netbohrium.com For instance, the LEAP-2 gene in the Chong'an Moustache Toad (Leptobrachium liui) was cloned and sequenced from cDNA. nih.gov Following the identification of the gene, the amino acid sequence of the peptide is predicted. nih.gov To study its biological activity, the mature peptide is often chemically synthesized. nih.govmdpi.com
Comparative Analysis of Antimicrobial Peptide 2 Across Vertebrate Species
A notable difference is observed in teleost fish, which, unlike mammals that have a single LEAP-2 gene, possess multiple paralogs, namely LEAP-2A, LEAP-2B, and in some cases, LEAP-2C. mdpi.comnih.govnih.gov These paralogs exhibit distinct tissue expression patterns. mdpi.com For example, in rainbow trout, both LEAP-2A and LEAP-2B genes consist of a 3 exon/2 intron structure, which is comparable to mammalian LEAP-2 genes. bohrium.com
The homology of LEAP-2 varies among different vertebrate groups. For instance, the mouse LEAP-2 precursor shares 83% sequence similarity with the human precursor, and the mature peptide sequence is identical. mdpi.com In amphibians like Xenopus tropicalis and Xenopus laevis, the LEAP-2 protein is composed of 80 amino acids and shares 50% homology with human LEAP-2, while the mature peptides are more conserved with 67.5% homology. researchgate.net The LEAP-2 identified in the jawless vertebrate lamprey has low homology with that of higher vertebrates but retains a conserved gene structure, suggesting that LEAP-2 may have originated in ancient fish. mdpi.com
| Vertebrate Group | Number of LEAP-2 Genes/Paralogs | Precursor Length (Amino Acids) | Mature Peptide Length (Amino Acids) | Key Conserved Features |
|---|---|---|---|---|
| Mammals (Human) | 1 | 77 | 40 | Four conserved cysteines, RXXR cleavage site |
| Mammals (Mouse) | 1 | 76 | 40 | Four conserved cysteines, RXXR cleavage site |
| Birds (Duck) | 1 | Not specified | Not specified | High identity with other avian species (>85%) |
| Amphibians (Xenopus) | 1 | 80 | 40 | Four conserved cysteines |
| Teleost Fish (general) | Multiple (LEAP-2A, -2B, -2C) | Varies | ~41 | Four conserved cysteines, RXXR cleavage site |
| Jawless Fish (Lamprey) | 1 | 87 | Not specified | Four conserved cysteines, conserved gene structure |
Tissue-Specific Expression Profiles and Induction Mechanisms of this compound
The expression of LEAP-2 is not uniform across all tissues and can be influenced by the presence of pathogens. As its name suggests, the liver is the primary site of LEAP-2 expression in many vertebrates. mdpi.comresearchgate.netnih.gov However, its expression has also been detected in various other tissues, indicating a broader role in host defense.
In mammals, while primarily expressed in the liver, LEAP-2 is also produced in other organs. mdpi.com In chickens, LEAP-2 is expressed in epithelial tissues, with the highest levels in the liver. mdpi.com In amphibians, the highest expression of LEAP-2 was found in the kidney, followed by the liver. mdpi.comnih.gov In the mustache toad, LEAP-2 protein was detected in various tissues, with the highest concentrations in the kidney and liver. nih.gov
The tissue expression patterns of the different LEAP-2 paralogs in fish are distinct. In rainbow trout and grass carp, LEAP-1, LEAP-2A, LEAP-2B, and LEAP-2C are differentially expressed in various tissues, with the liver being the main site of expression. nih.gov In the clownfish (Amphiprion ocellaris), LEAP-2 mRNA is present in a wide range of tissues, with the highest expression observed in the spleen. mdpi.com
The expression of LEAP-2 is significantly upregulated in response to bacterial infection, highlighting its role in the acute phase of the immune response. nih.govmdpi.comnih.gov For instance, following infection with Vibrio harveyi, the mRNA levels of LEAP-2 in clownfish significantly increased in the liver, spleen, gills, and intestine. mdpi.com Similarly, in rainbow trout and grass carp, bacterial infection led to increased expression of LEAP-1 and the various LEAP-2 paralogs in the liver and gut. nih.gov In the mustache toad, infection with Aeromonas hydrophila resulted in a noticeable upregulation of LEAP-2 in the skin, while it was downregulated in the intestines. nih.gov This induction of LEAP-2 expression is a key mechanism of the innate immune system to combat invading pathogens. researchgate.net
| Species | Primary Tissue(s) of Expression | Other Tissues with Notable Expression | Induction Stimulus | Tissues with Upregulated Expression Post-Induction |
|---|---|---|---|---|
| Human | Liver | Various other organs | Not specified | Not specified |
| Chicken | Liver | Epithelial tissues | Not specified | Not specified |
| Mustache Toad (Leptobrachium liui) | Kidney, Liver | Skin, Intestine | Aeromonas hydrophila infection | Skin (upregulated), Intestine (downregulated) |
| Clownfish (Amphiprion ocellaris) | Spleen | Liver, Gills, Intestine | Vibrio harveyi infection | Liver, Spleen, Gills, Intestine |
| Rainbow Trout & Grass Carp | Liver | Gut | Bacterial infection | Liver, Gut |
Molecular Mechanisms of Antimicrobial Action of Antimicrobial Peptide 2
Membrane-Targeting Mechanisms
The primary and most extensively studied mechanism of action for antimicrobial peptides is the targeting and disruption of the microbial cell membrane. asm.orgnih.gov This process is initiated by the peptide's physical and chemical properties that allow it to selectively interact with and compromise the integrity of bacterial cell envelopes. nih.govacs.org
The initial step in the antimicrobial action of Antimicrobial peptide 2 is its accumulation at the microbial surface, a process driven largely by electrostatic interactions. acs.orgmdpi.com Antimicrobial peptides are typically cationic, possessing a net positive charge due to an abundance of lysine (B10760008) and arginine residues. nih.govtandfonline.com This positive charge facilitates a strong electrostatic attraction to the negatively charged components of microbial cell envelopes. acs.orgnih.gov
Bacterial membranes are rich in anionic molecules such as phospholipids (B1166683) (like phosphatidylglycerol and cardiolipin), teichoic acids in Gram-positive bacteria, and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. nih.govnih.gov The electrostatic affinity between the cationic peptide and these anionic surfaces concentrates the peptide on the bacterial membrane, a crucial prerequisite for its subsequent disruptive actions. mdpi.comtandfonline.com This interaction is a key factor for selectivity, as mammalian cell membranes are typically zwitterionic (less negatively charged), resulting in weaker interactions. mdpi.com
Following the initial electrostatic binding, the amphipathic nature of this compound becomes critical. nih.gov These peptides fold into structures, often α-helical, that segregate their hydrophobic and hydrophilic amino acid residues into distinct faces. eurekaselect.com This amphipathic conformation is essential for the peptide's insertion into the lipid bilayer. nih.gov
The hydrophobic portion of the peptide interacts with and inserts into the non-polar, acyl chain core of the microbial membrane. nih.govresearchgate.net This insertion disrupts the ordered structure of the lipid bilayer, leading to membrane destabilization. nih.govnih.gov The process is governed by the peptide's hydrophobicity; an optimal level is required for effective membrane partitioning and permeabilization. nih.gov Excessive hydrophobicity can lead to a loss of selectivity, while insufficient hydrophobicity may prevent effective insertion. nih.gov This disruption of the membrane's hydrophobic core is a fundamental step leading to the loss of its barrier function. nih.gov
Once bound and inserted, antimicrobial peptides are widely believed to permeabilize the membrane by forming pores or channels, although the precise models can vary. mdpi.comsilae.it Several models have been proposed to describe this process:
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, aligning together like the staves of a barrel to form a central aqueous channel. mdpi.comnih.gov The hydrophobic surfaces of the peptides face outward to interact with the lipid core of the membrane, while the hydrophilic surfaces line the interior of the pore, allowing for the passage of water and ions. mdpi.comnih.gov
Toroidal Pore Model: This model suggests that the inserted peptides induce a significant local curvature in the membrane. nih.govnih.gov The peptides, along with the head groups of the lipid molecules, bend continuously from the outer to the inner leaflet, creating a pore lined by both the peptides and the lipid head groups. nih.govresearchgate.net This creates a "wormhole" that disrupts the membrane integrity. nih.gov
Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer parallel to the bilayer. mdpi.comsilae.it Once a critical threshold concentration is reached, the peptides cause a detergent-like disruption, leading to the disintegration of the membrane into micelle-like structures without forming discrete pores. silae.itnih.gov
The specific model that this compound follows may depend on its concentration, the lipid composition of the target membrane, and other environmental factors. mdpi.comnih.gov Studies on LEAP-2 confirm that it creates pores that disrupt the cell envelope, leading to cell death. mdpi.com
| Model | Peptide Orientation | Membrane Involvement | Key Characteristic |
|---|---|---|---|
| Barrel-Stave | Perpendicular to membrane surface | Lipid core is displaced; lipids do not line the pore | Peptides oligomerize to form a stable, barrel-like channel. mdpi.comnih.gov |
| Toroidal Pore | Perpendicular, but associated with lipid head groups | Lipid head groups bend inward to line the pore alongside peptides | Induces high membrane curvature, creating a "wormhole." nih.govresearchgate.net |
| Carpet | Parallel to membrane surface | Membrane is solubilized into micelles | Acts like a detergent at a high threshold concentration. mdpi.comsilae.it |
The formation of pores or the general destabilization of the membrane by this compound culminates in the permeabilization of the cell envelope. plos.orgmdpi.com This breach of the membrane's barrier function leads to the uncontrolled efflux of essential intracellular components, such as ions (e.g., K+), ATP, metabolites, and even larger molecules like RNA and proteins. acs.org The loss of these vital contents and the dissipation of the electrochemical gradients necessary for cellular processes like energy production lead to a rapid cessation of metabolic activity and, ultimately, cell death. nih.govnih.gov Studies have demonstrated that LEAP-2 creates pores that disrupt the cell envelope, causing the leakage of cellular contents. mdpi.com
Intracellular Molecular Targets
While membrane disruption is a primary mechanism, some antimicrobial peptides can translocate across the bacterial membrane without causing complete lysis and act on intracellular targets. nih.govasm.org This dual-action approach can enhance their antimicrobial efficiency. asm.org
There is evidence that after penetrating the microbial membrane, certain antimicrobial peptides can interfere with fundamental intracellular processes, including the synthesis and integrity of nucleic acids. nih.govmdpi.com Research on Liver-Expressed this compound (LEAP-2) has shown that its linear form is efficient at penetrating cell membranes and binding to DNA. mdpi.com Furthermore, LEAP-2 from amphibians has been observed to hydrolyze bacterial genomic DNA. mdpi.com
This mode of action is observed in other peptides as well; for instance, Buforin II can penetrate cell membranes and bind to both DNA and RNA, inhibiting cellular functions and leading to cell death. mdpi.com Indolicidin also penetrates the bacterial membrane and inhibits DNA synthesis. nih.gov The mechanisms can involve direct binding to nucleic acids, which can physically block the machinery of replication and transcription, or the degradation of DNA and RNA molecules. mdpi.comnih.gov Additionally, some antibacterial agents function by inhibiting type II topoisomerases, such as DNA gyrase, which are essential enzymes for managing DNA topology during replication. nih.govnih.gov By targeting these essential intracellular components, these peptides ensure microbial killing even if the initial membrane damage is not immediately lethal. mdpi.com
| Target | Mechanism of Interference | Example Peptides |
|---|---|---|
| Nucleic Acids (DNA, RNA) | Direct binding, inhibition of synthesis, degradation. nih.govmdpi.com | LEAP-2, Buforin II, Indolicidin. mdpi.comnih.gov |
| Protein Synthesis | Binding to ribosomes, inhibiting translation. nih.gov | Proline-enriched AMPs. nih.gov |
| Enzymatic Activity | Inhibition of essential enzymes like topoisomerases or proteases. nih.govnih.gov | Various antibacterial agents. nih.gov |
Disruption of Protein Synthesis and Enzymatic Activity
Current scientific literature on the antimicrobial action of this compound does not provide direct evidence to suggest that its primary mechanism involves the disruption of protein synthesis or the inhibition of enzymatic activity within bacterial cells. The main body of research points towards mechanisms that target the physical integrity of the bacterial cell and its genetic material.
While some antimicrobial peptides are known to interfere with intracellular processes such as protein and DNA synthesis, the focus of studies on this compound has been on its potent ability to compromise the bacterial membrane and hydrolyze DNA. researchgate.netnih.govnih.gov Therefore, at present, disruption of protein synthesis and enzymatic activity are not considered primary modes of antimicrobial action for this particular peptide.
Modulation of Intracellular Metabolic Pathways
There is currently a lack of scientific evidence to suggest that this compound directly modulates the intracellular metabolic pathways of bacteria as a primary antimicrobial strategy. While the peptide is known to play a significant role in the regulation of energy metabolism in vertebrates through its interaction with the ghrelin receptor, this function is distinct from its direct action on microbial pathogens. mdpi.com
The established antimicrobial mechanisms of this compound center on the physical disruption of the bacterial cell structure rather than interference with its metabolic processes. nih.govmdpi.com Future research may explore potential secondary or indirect effects on bacterial metabolism, but this is not a currently recognized primary mechanism.
Induction of Oxidative Stress and Reactive Oxygen Species Generation
The direct induction of oxidative stress and the generation of reactive oxygen species (ROS) within bacterial cells are not currently identified as primary antimicrobial mechanisms of this compound. While some antimicrobial peptides exert their bactericidal effects by causing an accumulation of ROS, leading to cellular damage, research on this compound has not substantiated this as a direct mode of action. mdpi.comfrontiersin.org
It is noteworthy that in some fish species, this compound has been observed to enhance the respiratory burst of host immune cells, such as monocytes and macrophages. mdpi.com This process does involve the generation of ROS to kill pathogens. However, this is an indirect mechanism, relying on the host's immune response, rather than a direct induction of oxidative stress within the bacteria by the peptide itself.
The primary and direct antimicrobial activities of this compound that have been consistently reported are the disruption of the bacterial cell membrane and the hydrolysis of bacterial genomic DNA. researchgate.netnih.govnih.gov
Research Findings on this compound's Action
| Mechanism of Action | Supporting Evidence | Bacterial Strains Affected | Source |
| Membrane Disruption | Disruption of the bacterial cell envelope, leading to leakage of cellular contents and cell death. | Gram-positive and Gram-negative bacteria | researchgate.netusda.gov |
| DNA Hydrolysis | Hydrolyzes bacterial genomic DNA, contributing to cell death. | Gram-positive and Gram-negative bacteria | researchgate.netnih.govnih.gov |
Biological Roles of Antimicrobial Peptide 2 Beyond Direct Antimicrobial Activity
Immunomodulatory Functions of Antimicrobial Peptide 2
Beyond its role as a direct antimicrobial agent, this compound, particularly in its vertebrate form as Liver-Expressed this compound (LEAP-2), exhibits significant immunomodulatory capabilities. mdpi.com It is a crucial component of the innate immune system, not just for its ability to neutralize pathogens, but also for its capacity to shape the host's immune response. mdpi.comwikipedia.org These peptides can either enhance or suppress immune reactions, acting as a critical link between the innate and adaptive immune systems. nih.govnih.gov
Regulation of Inflammatory Responses
This compound plays a key role in modulating inflammatory responses to prevent excessive inflammation during an infection. mdpi.com Research, particularly in fish species, has demonstrated that LEAP-2 can inhibit the expression of key pro-inflammatory cytokines. mdpi.com For instance, LEAP-2 from the mudskipper (Boleophthalmus pectinirostris) was shown to inhibit the overexpression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in monocytes following exposure to the bacterium Edwardsiella tarda. nih.gov This regulatory function helps to control the inflammatory cascade, which, if unchecked, can lead to significant tissue damage. mdpi.com
| Peptide | Source Organism | Target Cytokines | Observed Effect |
| LEAP-2 | Fish (General) | TNF-α, IL-1β | Inhibition of expression |
| LEAP-2 | Boleophthalmus pectinirostris | TNF-α, IL-1β | Inhibition of overexpression |
Chemoattraction and Activation of Innate Immune Cells
A primary immunomodulatory function of antimicrobial peptides is their ability to recruit and activate cells of the innate immune system to the site of infection. propeptidesource.comresearchgate.net LEAP-2 has been shown to act as a chemoattractant for monocytes and macrophages. mdpi.com Studies on fish LEAP-2 revealed that it not only promotes chemotaxis towards monocytes but also enhances their functional activity. nih.gov Specifically, it increases the respiratory burst in these immune cells, a critical process for killing engulfed pathogens. mdpi.comnih.gov While LEAP-2 enhances the bactericidal capacity of monocytes, it does not appear to affect their phagocytic ability. nih.gov This targeted activation ensures that immune cells are drawn to the infection site and are primed for more effective pathogen clearance. propeptidesource.com
Modulation of Pattern Recognition Receptor Signaling Pathways
The innate immune system identifies pathogens through pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and NOD-like receptors (NLRs), which recognize conserved microbial molecules. nih.govmdpi.com this compound can regulate these critical immune signaling pathways during an infection. mdpi.com Antimicrobial peptides, in general, can interact with PRRs to modulate the immune response. nih.gov They can, for example, interfere with the binding of bacterial components like lipopolysaccharide (LPS) to TLR4, thereby dampening the subsequent inflammatory signaling cascade. nih.gov By modulating these pathways, LEAP-2 can fine-tune the host's response to infection, preventing an overzealous inflammatory reaction while still promoting pathogen clearance. mdpi.com
Interplay with Adaptive Immune Responses
Antimicrobial peptides serve as a crucial bridge between the rapid, non-specific innate immune response and the slower, highly specific adaptive immune response. nih.govoup.com They help initiate adaptive immunity by recruiting and activating key antigen-presenting cells, such as dendritic cells, to the site of infection. researchgate.netoup.com Dendritic cells are responsible for processing antigens from pathogens and presenting them to T-cells, a critical step in launching a targeted, long-lasting adaptive immune response. researchgate.net While the direct mechanisms for LEAP-2 are still being elucidated, the established role of other antimicrobial peptides, like defensins and cathelicidins, in chemoattracting dendritic cells and T-cells suggests that AMPs are fundamental in orchestrating a comprehensive and effective host defense that spans both arms of the immune system. nih.govoup.com
Involvement in Metabolic Regulation (Specific to LEAP-2)
Antagonism and Inverse Agonism of Ghrelin Receptor (GHSR1a)
A significant discovery has been the identification of LEAP-2 as an endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), commonly known as the ghrelin receptor. mdpi.comnih.govgriffith.edu.au
Antagonism: LEAP-2 acts as a competitive antagonist to ghrelin. mdpi.com It binds to the GHSR1a receptor, thereby preventing ghrelin from binding and initiating its signaling cascade. mdpi.comresearchgate.net This action effectively blocks the major physiological effects of ghrelin, which include stimulating food intake and promoting the release of growth hormone. researchgate.netnih.gov
Inverse Agonism: The GHSR1a receptor exhibits a high level of constitutive activity, meaning it is partially active even in the absence of ghrelin. griffith.edu.au As an inverse agonist, LEAP-2 binds to the receptor and reduces this basal activity, stabilizing the receptor in an inactive state. griffith.edu.aufrontiersin.org
This dual function allows LEAP-2 to potently inhibit ghrelin-mediated signaling. mdpi.com The levels of circulating LEAP-2 and ghrelin are inversely correlated with energy status; LEAP-2 levels increase with food intake and are higher in states of positive energy balance, whereas its secretion is suppressed by fasting. nih.govnih.gov This positions the LEAP-2/ghrelin ratio as a dynamic regulator of energy balance, influencing appetite and metabolism in response to the body's energy needs. mdpi.comnih.gov
| Compound | Receptor | Mechanism of Action | Metabolic Effect |
| LEAP-2 | GHSR1a | Competitive Antagonist | Blocks ghrelin-induced food intake and GH release |
| LEAP-2 | GHSR1a | Inverse Agonist | Reduces basal activity of the receptor |
| Ghrelin | GHSR1a | Agonist | Stimulates appetite and GH release |
Influence on Energy Homeostasis and Associated Signaling Pathways
Beyond its role in the innate immune system, Liver-Expressed this compound (LEAP-2) has been identified as a crucial regulator of energy metabolism. mdpi.commdpi.com This function is primarily mediated through its interaction with the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR1a). mdpi.comfrontiersin.org LEAP-2 acts as both a competitive antagonist and an inverse agonist of this receptor, thereby counteracting the effects of ghrelin, a potent orexigenic hormone. mdpi.comfrontiersin.org
The interplay between LEAP-2 and ghrelin is pivotal in maintaining energy balance. frontiersin.org Circulating levels of these two peptides are inversely correlated and respond to the body's energy status. frontiersin.orgresearchgate.net During periods of negative energy balance, such as fasting, ghrelin levels rise to stimulate hunger, while LEAP-2 levels decrease. frontiersin.orgelsevierpure.com Conversely, in states of positive energy balance, like after a meal or in obesity, LEAP-2 levels increase, which is thought to blunt ghrelin's appetite-stimulating effects. frontiersin.orgelsevierpure.com This dynamic suggests that the molar ratio of LEAP-2 to ghrelin may be a key determinant in the regulation of appetite and energy intake. elsevierpure.com
Regulation of Food Intake and Body Weight
Research has demonstrated that LEAP-2 can suppress food intake and influence body weight by inhibiting the central functions of ghrelin. nih.govresearchgate.net When administered centrally in rodent models, LEAP-2 effectively blocks ghrelin-induced food consumption. nih.gov This inhibitory action is specific to the ghrelin receptor, as LEAP-2 does not prevent the orexigenic effects of other neuropeptides like neuropeptide Y (NPY). nih.govmdpi.com
The signaling mechanism underlying this effect involves the modulation of key hypothalamic neurons. Ghrelin typically activates Neuropeptide Y/Agouti-related protein (NPY/AgRP) neurons in the arcuate nucleus of the hypothalamus to promote appetite. frontiersin.orgnih.gov LEAP-2 counteracts this by hyperpolarizing these same neurons, thus preventing their activation and blunting the downstream orexigenic signals. frontiersin.orgnih.gov Chronic administration of LEAP-2 in animal studies has been shown to decrease body weight and adiposity, an effect associated with an increase in energy expenditure. nih.gov
The table below summarizes key findings from studies investigating the effects of LEAP-2 on food intake and body weight.
| Experimental Model | LEAP-2 Administration | Key Findings | Reference |
| Rats | Intracerebroventricular (i.c.v.) | Suppressed ghrelin-induced food intake. | nih.gov |
| Mice (lean and obese) | Intracerebroventricular (i.c.v.) | Markedly inhibited ghrelin-induced food intake. | mdpi.com |
| Wild-type and GHSR-deficient mice | Exogenous LEAP-2 | Reduced food intake in wild-type mice, with no effect in GHSR-null mice. | mdpi.comnih.gov |
| Young mice | Brain infusion | Resulted in a significant decrease in body weight and adiposity. | nih.gov |
Modulation of Glucose Homeostasis
In addition to its role in appetite regulation, LEAP-2 is involved in the control of glucose metabolism. mdpi.com Ghrelin is known to increase plasma glucose levels and modulate insulin (B600854) secretion. mdpi.com Given its antagonistic relationship with ghrelin, LEAP-2 has been investigated for its potential to influence glucose homeostasis.
Studies have shown that LEAP-2 can lower postprandial blood glucose concentrations. nih.gov In healthy men, the infusion of LEAP-2 was found to reduce glucose excursions after a meal. nih.gov The mechanism for this appears to be mediated through the ghrelin receptor, as the effects of LEAP-2 on plasma glucose are absent in GHSR-null mice. nih.gov
Furthermore, LEAP-2 has been shown to regulate insulin secretion by blocking the inhibitory effect of ghrelin on pancreatic islet cells. mdpi.com This suggests a role for LEAP-2 as a functional antagonist of the ghrelin receptor in the pancreas. mdpi.com Research indicates that LEAP-2 may influence insulin secretion and glucose metabolism by affecting the expression of downstream targets such as peroxisome proliferator-activated receptor γ (PPARγ) and glucokinase (Gck). mdpi.com
The table below presents a summary of research findings on the impact of LEAP-2 on glucose homeostasis.
| Study Population/Model | Intervention | Observed Effects on Glucose Homeostasis | Reference |
| Healthy men | LEAP-2 infusion | Lowered postprandial plasma glucose concentrations. | nih.gov |
| Rats | In vitro pancreatic islet isolation | Blocked the insulin inhibitory effect of ghrelin. | mdpi.com |
| Rodents | Intracerebroventricular (i.c.v.) administration of LEAP-2 | Suppressed ghrelin-induced blood glucose elevation. | nih.gov |
| Humans and mice | Measurement of plasma LEAP-2 | Plasma LEAP-2 levels increased with rising blood glucose. | elsevierpure.com |
Structure Activity Relationship Sar Studies of Antimicrobial Peptide 2 and Analogs
Correlating Amino Acid Sequence Variations with Antimicrobial Potency
The specific sequence of amino acids is a primary determinant of an antimicrobial peptide's (AMP) function. Variations in the sequence can significantly impact potency by altering properties such as charge, hydrophobicity, and structural conformation.
Research on various AMPs demonstrates that strategic amino acid substitutions can enhance antimicrobial activity. For instance, in analogs of the scorpion peptide Hp1404, replacing neutral residues with the positively charged amino acid lysine (B10760008) increased the net positive charge from +1 to +6, resulting in enhanced antimicrobial and antibiofilm activity against multidrug-resistant Pseudomonas aeruginosa. frontiersin.org Similarly, modifying the peptide stigmurin by substituting serine and glycine (B1666218) with lysine residues broadened its activity spectrum to include Gram-negative bacteria. frontiersin.org In the design of novel derivatives of a peptide known as PE2, the substitution of a threonine residue with various other amino acids, including Lys, Ser, Ala, Tyr, Phe, Ile, and Trp, was explored to modulate hydrophobicity and antibacterial activity. acs.org
| Parent Peptide | Analog/Modification | Key Substitution | Observed Effect on Antimicrobial Potency | Reference Organism |
|---|---|---|---|---|
| Stigmurin | Lys-substituted analogs | Serine/Glycine → Lysine | Increased activity and broadened spectrum against Gram-negative bacteria | Gram-negative strains |
| Hp1404 | Hp1404-T1e | Neutral residues → Lysine | Enhanced antimicrobial and antibiofilm activity | Pseudomonas aeruginosa |
| PE2 | Analogs 19-25 | Threonine → Lys, Ser, Ala, Tyr, Phe, Ile, Trp | Explored influence of hydrophobicity on activity | Various bacterial strains |
Impact of Peptide Length and Net Cationic Charge on Activity
Peptide Length: Studies on various α-helical peptides have demonstrated a clear dependence on length for antimicrobial activity. A minimum peptide length is often required to span the bacterial membrane's hydrophobic core, a prerequisite for forming pores or disrupting membrane integrity. ub.eduacs.org For a series of synthetic peptides with the sequence repeat (KIAGKIA), it was found that only analogs long enough to traverse the lipid bilayer were effective at inducing leakage from vesicles and displaying antimicrobial action. acs.org Truncated peptides, while potentially offering advantages in synthesis and stability, often show reduced antimicrobial efficacy compared to their full-length parent molecules. itrithuc.vn
Net Cationic Charge: The positive charge of AMPs, primarily contributed by lysine and arginine residues, is fundamental to their selectivity for microbial cells. Increasing the net cationic charge can enhance antimicrobial potency by strengthening the electrostatic interaction with anionic components of bacterial membranes, such as lipopolysaccharides (LPS) and teichoic acids. nih.gov However, this relationship is not linear. Studies on the V13K peptide showed that while increasing the net charge from +7 to +8 enhanced antimicrobial activity without significantly affecting hemolytic properties, a further increase to +9 or +10 dramatically boosted both antimicrobial and hemolytic activity. nih.govmdpi.com An excessively high charge can sometimes lead to a loss of antimicrobial activity, possibly by trapping the peptide at the membrane surface and preventing its translocation or disruption of the bilayer. nih.gov There appears to be an optimal charge range, generally between +2 and +9, that balances potent antimicrobial activity with low host cell toxicity. nih.govresearchgate.net
Table 2: Influence of Peptide Length and Net Charge on Antimicrobial Activity (Note: This table illustrates general principles observed in AMPs.)
| Peptide Series | Parameter Varied | Observation |
|---|---|---|
| KIA peptides | Length (14 to 28 amino acids) | A distinct threshold length was necessary for antimicrobial activity, correlating with membrane thickness. ub.eduacs.org |
| Magainin-2 analogs | Net Charge (+3 to +7) | Increasing charge to +5 improved antibacterial activity, but further increases to +6 or +7 led to higher hemolysis and loss of activity. nih.gov |
| V13K analogs | Net Charge (<+4 to +10) | Activity was lost below a charge of +4. A charge of +8 was optimal, while +9 and +10 increased both antimicrobial and hemolytic activity. nih.govmdpi.com |
Role of Hydrophobicity and Amphipathicity in Membrane Interaction and Efficacy
Hydrophobicity and amphipathicity are defining characteristics of most AMPs, including LEAP-2, and are crucial for their ability to interact with and disrupt microbial membranes. nih.gov
Hydrophobicity , the property of being repelled by water, is contributed by nonpolar amino acid residues. It drives the insertion of the peptide into the hydrophobic lipid core of the bacterial membrane. asm.org However, an optimal level of hydrophobicity is required. Insufficient hydrophobicity may prevent the peptide from effectively partitioning into the membrane, while excessive hydrophobicity can lead to peptide self-aggregation in aqueous solution, reducing its effective concentration, or cause indiscriminate interaction with host cell membranes, leading to toxicity. asm.org Studies using a 26-residue peptide framework demonstrated that there is an optimal hydrophobicity window for high antimicrobial activity; moving beyond this window by either increasing or decreasing hydrophobicity led to a dramatic loss of efficacy. asm.org
Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic (charged) residues within the peptide's structure, typically along opposite faces of an α-helix or β-sheet. This arrangement is critical for membrane interaction. The charged face interacts with the polar head groups of membrane phospholipids (B1166683), while the hydrophobic face inserts into the nonpolar acyl chain region. researchgate.net This interaction is believed to be the driving force behind membrane permeabilization and disruption. Modifying a peptide's sequence to alter the distribution of hydrophobic and charged residues can change its hydrophobic moment and, consequently, its antimicrobial and hemolytic activities. nih.govconicet.gov.ar
The balance between hydrophobicity and cationicity is therefore a key determinant of both the potency and selectivity of an AMP. mdpi.com
Influence of Secondary and Tertiary Structural Conformations (e.g., alpha-helicity, disulfide bonds)
The biological activity of AMPs is often dependent on their adoption of a specific secondary structure upon interacting with a membrane environment. hnue.edu.vn While many AMPs are unstructured in aqueous solution, they fold into conformations like α-helices or β-sheets at the membrane interface. researchgate.net
For LEAP-2, its tertiary structure, stabilized by disulfide bonds, has a profound impact on its antibacterial activity. A study directly comparing the native, oxidized form of LEAP-2 (containing two disulfide bonds) with its linear, reduced counterpart revealed a significant difference in potency. The linear form of LEAP-2 exhibited substantially greater antimicrobial activity against Bacillus megaterium, with a minimal inhibitory concentration (MIC) of 12.5 µM. researchgate.net In contrast, the oxidized, disulfide-bonded form was only bactericidal at a much higher concentration of 200 µM. researchgate.net Further investigation showed that the linear peptide was more effective at permeabilizing bacterial membranes and binding to DNA. researchgate.net This suggests that the conformational constraints imposed by the disulfide bridges in native LEAP-2 limit its antimicrobial action, and that a more flexible, linear structure is more effective at membrane disruption.
This finding is consistent with broader research indicating that while structures like the α-helix are crucial for the function of many AMPs, the specific conformation must be permissive to membrane interaction. itrithuc.vnnih.gov The α-helical structure, for example, creates an ideal amphipathic arrangement that facilitates membrane insertion and disruption. researchgate.net
Table 3: Comparison of Antimicrobial Activity of LEAP-2 Conformations
| LEAP-2 Form | Structural Feature | MIC vs. B. megaterium | Membrane Permeabilization |
|---|---|---|---|
| Linear (Reduced) | No disulfide bonds, flexible structure | 12.5 µM | High |
| Oxidized (Native) | Two disulfide bonds (Cys 1-3, 2-4), constrained structure | 200 µM | Low/None |
Effects of Stereochemistry (e.g., D-amino acids) on Stability and Activity
A significant hurdle for the therapeutic use of peptides is their susceptibility to degradation by proteases, which are stereospecific for L-amino acids. A common strategy to overcome this is to substitute some or all of the naturally occurring L-amino acids with their D-isomers.
The incorporation of D-amino acids can greatly enhance a peptide's stability in serum and in the presence of proteolytic enzymes. nih.gov This modification can be achieved in several ways:
Partial Substitution: Replacing specific L-amino acids with their D-counterparts. Studies have shown that substitutions at the N- or C-termini often have a minimal effect on the peptide's secondary structure and can maintain or even enhance antimicrobial activity while improving stability. nih.gov However, substitutions within the core of the peptide sequence can disrupt critical structures like the α-helix, leading to a complete loss of activity. nih.gov
Full Enantiomer Synthesis: Creating the mirror-image version of the peptide using only D-amino acids. For many AMPs that target the lipid bilayer through non-chiral interactions, the D-enantiomer retains a level of antimicrobial activity comparable to the L-form. nih.gov For the peptide polybia-MPI, its D-enantiomer (D-MPI) not only showed greatly improved stability but also exhibited comparable, and in some cases improved, antimicrobial activity with reduced hemolytic activity. nih.gov This indicates that its mechanism of action is not dependent on interacting with a specific chiral receptor on the cell surface.
This strategy offers a promising avenue for developing AMP analogs with improved pharmacokinetic profiles, making them more viable as therapeutic agents. frontiersin.org
Strategies for Structural Modification and Optimization of Antimicrobial Peptide 2 Analogs
Based on SAR studies, several strategies can be employed to optimize the structure of LEAP-2 and other AMPs to create analogs with enhanced activity, stability, and selectivity.
Linearization: As demonstrated with LEAP-2, disrupting the disulfide bonds to create a linear peptide can dramatically increase antimicrobial potency. researchgate.net Further optimization could focus on stabilizing the active linear conformation or modifying its sequence.
Amino Acid Substitution: Selectively replacing amino acids can fine-tune the peptide's properties. This includes substituting neutral or hydrophobic residues with cationic ones (e.g., lysine, arginine) to increase the net positive charge and enhance attraction to bacterial membranes. frontiersin.org
Hydrophobicity Modulation: The peptide's hydrophobicity can be adjusted to fall within the optimal window for activity. This can be achieved by substituting amino acids (e.g., replacing alanine (B10760859) with the more hydrophobic leucine) or by N-terminal modification, such as attaching fatty acid chains (lipidation) to strengthen membrane interaction. acs.orgnih.gov
Stereochemical Modification: Incorporating D-amino acids, either through partial substitution at the termini or by synthesizing the full D-enantiomer, can significantly increase resistance to proteolytic degradation, a key step toward in vivo application. nih.govoup.com
Terminal Modifications: C-terminal amidation is a common modification that can protect the peptide from carboxypeptidases and increase the stability of its helical structure. frontiersin.orgnih.gov N-terminal modifications like acetylation can block aminopeptidases. nih.gov
Incorporation of Non-Proteinogenic Amino Acids: Introducing unnatural amino acids, such as 2-aminoisobutyric acid (Aib), can be used to induce and stabilize helical structures, potentially leading to increased antimicrobial activity and stability. mdpi.comresearchgate.net
By combining these strategies, researchers can rationally design novel AMP analogs based on the LEAP-2 scaffold with superior therapeutic properties. nih.gov
Computational and in Silico Approaches for Antimicrobial Peptide 2 Design and Optimization
Machine Learning and Deep Learning Models for Novel Peptide Sequence Prediction
Machine learning (ML) and deep learning (DL) have revolutionized the de novo design of antimicrobial peptides by learning complex patterns from vast datasets of known AMPs. nih.govsemanticscholar.org These models can predict the antimicrobial potential of a given amino acid sequence, classify peptides, and even generate novel sequences with desired properties. researchgate.netyoutube.com
Common ML approaches include Support Vector Machines (SVM), Random Forests (RF), and various neural network architectures. nih.govscitepress.org Deep learning models, such as Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs), particularly Long Short-Term Memory (LSTM) networks, have shown significant promise. scitepress.orgnih.gov For instance, LSTM-based generative models have been successfully used to create new, short AMP sequences with high predicted activity against specific pathogens like Escherichia coli. semanticscholar.orgnih.govresearchgate.net These models are trained on large databases of AMP and non-AMP sequences to learn the sequence features that confer antimicrobial activity. researchgate.netresearchgate.net
Generative Adversarial Networks (GANs) represent another advanced approach, where a "generator" network proposes new peptide sequences and a "discriminator" network tries to distinguish them from real AMPs, leading to the creation of highly novel and active peptides. nih.gov The performance of these models is often impressive, with some classifiers achieving accuracies of over 90% in distinguishing between antimicrobial and non-antimicrobial peptides. scitepress.org
The general workflow for these predictive and generative models involves several key steps:
Data Collection: Gathering known AMP and non-AMP sequences from databases. researchgate.net
Feature Extraction: Converting peptide sequences into numerical representations based on physicochemical properties. researchgate.netscitepress.org
Model Training: Training ML or DL models on the curated datasets. youtube.comnih.gov
Prediction and Generation: Using the trained model to predict the activity of new sequences or generate novel candidates from scratch. semanticscholar.orgazorobotics.com
| Model Type | Common Algorithms | Primary Application in AMP Design | Reported Accuracy/Performance Metric |
|---|---|---|---|
| Simple Machine Learning | Support Vector Machine (SVM), Random Forest (RF) | Classification of peptides as AMP vs. non-AMP. nih.gov | Accuracy often ranges from 72% to 87%. researchgate.netscitepress.org |
| Deep Neural Networks (DNN) | Feedforward Neural Networks, Convolutional Neural Networks (CNN) | Prediction of antimicrobial activity and regression of MIC values. scitepress.org | Can achieve accuracies up to 92%. scitepress.org |
| Generative Models | Long Short-Term Memory (LSTM), Generative Adversarial Networks (GANs) | Generation of novel AMP sequences with specific desired properties. semanticscholar.orgnih.gov | Validation accuracies for classification models used in generation can reach 81-89%. nih.govmdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a peptide and its biological activity. ewadirect.comnih.gov By identifying key physicochemical properties (descriptors) that influence antimicrobial potency, QSAR models can predict the activity of novel or modified peptides, guiding their rational design. mdpi.comresearchgate.net
The process involves generating a dataset of peptides with known antimicrobial activity and calculating a wide range of molecular descriptors for each. nih.govmdpi.com These descriptors can be categorized as:
3D Descriptors: Derived from the three-dimensional conformation of the peptide, such as steric and electrostatic fields. ewadirect.comresearchgate.net
Statistical methods, ranging from multiple linear regression to machine learning algorithms like Random Forest, are then used to build a model that links these descriptors to the observed activity. ewadirect.commdpi.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful as they provide contour maps that visualize regions where modifications to the peptide's structure (e.g., adding bulky or charged groups) are likely to enhance or diminish activity. ewadirect.comresearchgate.net
QSAR models have been successfully used to design peptides with improved activity and to understand the structural requirements for targeting specific types of bacteria, such as Gram-positive versus Gram-negative. mdpi.comacs.org
| QSAR Model Type | Basis of Model | Key Descriptors Used | Primary Output |
|---|---|---|---|
| 2D-QSAR | Molecular topology and physicochemical properties. ewadirect.com | Hydrophobicity, electronic effects, charge, molecular weight. ewadirect.commdpi.com | A mathematical equation relating descriptors to activity. ewadirect.com |
| 3D-QSAR (CoMFA/CoMSIA) | 3D structural alignment and force fields. ewadirect.com | Steric, electrostatic, hydrophobic, and hydrogen bond fields. researchgate.net | 3D contour maps indicating favorable and unfavorable regions for modification. researchgate.net |
Molecular Dynamics Simulations of Peptide-Membrane Interactions and Pore Formation
Molecular dynamics (MD) simulations provide an atomic-level view of how Antimicrobial peptide 2 interacts with bacterial membranes, offering unparalleled insights into its mechanism of action. researchgate.netacs.org These simulations model the movement of every atom in the peptide and the surrounding lipid bilayer over time, allowing researchers to visualize processes like peptide binding, insertion, and membrane disruption. tandfonline.comnih.gov
For a specific scorpion-derived peptide, Pandinin 2 (Pin2), multiscale MD simulations have been instrumental in elucidating its pore-forming mechanism. tandfonline.com While experimental reports were inconclusive, simulations strongly suggest that Pin2 forms a "toroidal pore" rather than a "barrel-stave" pore. tandfonline.com In a toroidal pore, both the peptides and the lipid head groups line the channel, creating a water-filled channel that disrupts the membrane barrier. nih.govmdpi.com This is in contrast to the barrel-stave model where peptides aggregate to form a pore lined only by the peptides themselves. mdpi.com
MD simulations can reveal critical details of this process:
Initial Binding: The simulations show how positively charged residues on the peptide initiate contact with the negatively charged head groups of the bacterial membrane lipids. nih.govmdpi.com
Peptide Insertion: The hydrophobic portions of the peptide then insert into the membrane's hydrophobic core. acs.orgmdpi.com
Aggregation and Pore Formation: Multiple peptides can aggregate within the membrane, inducing lipid remodeling and stabilizing the formation of a pore. tandfonline.commdpi.com
Ion Selectivity: Simulations of Pin2 have also revealed that the pores it forms are selective for chloride ions, a level of detail difficult to obtain through experimental methods alone. tandfonline.com
By running simulations with different lipid compositions, researchers can also understand the peptide's selectivity for bacterial membranes over host (e.g., mammalian) membranes. researchgate.netmdpi.com
Evolutionary Algorithms and Genetic Programming for Peptide Library Design
Evolutionary and genetic algorithms are optimization techniques inspired by the principles of natural selection. They are used to explore the vast sequence space of possible peptides to discover novel AMPs with enhanced characteristics. nih.govnih.gov These algorithms are particularly useful for multi-objective optimization, where the goal is to simultaneously improve antimicrobial activity while minimizing toxicity. nih.govresearchgate.net
The process typically begins with an initial population of peptide sequences, which can be based on known AMPs or generated randomly. nih.gov The algorithm then proceeds through iterative cycles:
Fitness Evaluation: The "fitness" of each peptide is evaluated using a scoring function. This function is often a QSAR model or a machine learning classifier that predicts antimicrobial activity and other properties like toxicity. nih.govnih.gov
Selection: Peptides with higher fitness scores are more likely to be selected as "parents" for the next generation.
Reproduction (Crossover & Mutation): The sequences of the parent peptides are combined (crossover) and randomly altered (mutation) to create a new generation of offspring peptides. researchgate.net
This process is repeated for many generations, gradually evolving the peptide population towards sequences with optimal properties. researchgate.net A key advantage of this approach is its ability to design peptides incorporating non-natural amino acids, expanding the chemical diversity far beyond what is found in nature. nih.govnih.gov This computational evolution has been successfully used to shorten and optimize existing hybrid peptides while maintaining or even enhancing their activity. nih.govnih.gov
In Silico Screening and Virtual High-Throughput Approaches for Peptide Discovery
In silico screening, or virtual screening, involves the computational analysis of large libraries of peptides to identify promising candidates for further experimental testing. nih.govmdpi.com This high-throughput approach dramatically reduces the time and cost associated with discovering new AMPs by pre-filtering vast numbers of sequences to a manageable few. researchgate.netnih.gov
The workflow often involves a multi-step filtering process:
Library Generation: Large libraries of virtual peptides are created. These can come from genomic or proteomic databases, or they can be computationally generated. nih.govmdpi.com
Initial Filtering: Fast, simple models based on physicochemical properties (e.g., charge, hydrophobicity, amphipathicity) are used to quickly eliminate unlikely candidates. nih.gov
Advanced Prediction: More sophisticated machine learning models or QSAR predictions are applied to the reduced set of peptides to predict their antimicrobial and cytotoxic potential. mdpi.cominsilicomoleculardesign.com
Structural Analysis: For the most promising candidates, molecular docking or short MD simulations might be used to predict their interaction with bacterial membranes or specific molecular targets. researchgate.netmdpi.com
Numerous bioinformatics tools and web servers have been developed to facilitate this process, allowing researchers to screen entire proteomes for hidden antimicrobial domains or to validate and optimize potential AMPs. researchgate.netnih.gov These platforms often integrate multiple predictive modules for antimicrobial activity, toxicity, stability, and other crucial properties, providing a comprehensive in silico assessment before synthesis and laboratory validation. nih.govinsilicomoleculardesign.com
Synthesis and Production Strategies for Antimicrobial Peptide 2 and Its Derivatives
Chemical Synthesis Methodologies
Chemical synthesis is the preferred method for producing AMP-2 for initial research, structure-activity relationship studies, and the incorporation of non-natural amino acids. nih.gov Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of this approach, valued for its efficiency and ability to generate highly pure peptides. nih.govspringernature.com
Two primary chemistries are employed in SPPS for AMP-2:
Fmoc (9-fluorenylmethyloxycarbonyl) Chemistry: This is the most common approach for SPPS. nih.gov It utilizes a base-labile Fmoc protecting group for the α-amino group of the amino acids. The synthesis involves a cycle of deprotection using a mild base (like piperidine), followed by the coupling of the next Fmoc-protected amino acid. Side-chain protecting groups are typically acid-labile and are removed in the final cleavage step from the solid support resin using a strong acid, such as trifluoroacetic acid (TFA). springernature.com
Boc (tert-butyloxycarbonyl) Chemistry: An alternative strategy, Boc chemistry employs an acid-labile Boc group for N-terminal protection. Deprotection is achieved with a mild acid (like TFA), while the side-chain protecting groups and the peptide-resin linkage require a strong acid, such as hydrofluoric acid (HF), for final cleavage.
The choice between Fmoc and Boc chemistry depends on the specific sequence of AMP-2, its length, and the desired modifications. SPPS allows for precise control over the peptide sequence and facilitates modifications like C-terminal amidation, which is a common strategy to improve peptide stability. nih.gov
Table 1: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis for AMP-2
| Feature | Fmoc Chemistry | Boc Chemistry |
| N-α-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Condition | Mild base (e.g., Piperidine) | Mild acid (e.g., Trifluoroacetic acid) |
| Side-Chain Protection | Acid-labile (cleaved by strong acid) | Acid-labile (cleaved by strong acid) |
| Final Cleavage from Resin | Strong acid (e.g., Trifluoroacetic acid) | Strong acid (e.g., Hydrofluoric acid) |
| Advantages | Milder conditions, broader compatibility | Long history of use, effective for complex sequences |
| Disadvantages | Potential for side reactions with certain amino acids | Requires specialized, hazardous equipment for HF cleavage |
Heterologous Expression Systems for Recombinant Production
For large-scale and cost-effective production of AMP-2, recombinant DNA technology is the preferred method. remedypublications.comresearchgate.net This involves introducing the gene encoding AMP-2 into a host organism, which then produces the peptide. A key challenge is the inherent toxicity of AMPs to the host cells. nih.govresearchgate.net To overcome this, AMP-2 is often produced as a fusion protein, where it is linked to a larger carrier protein. remedypublications.comnih.gov This strategy masks the AMP's toxicity and can protect it from proteolytic degradation by host enzymes. nih.gov
Various expression systems are available, each offering different benefits for AMP-2 production:
Bacterial Systems (e.g., Escherichia coli): E. coli is the most widely used host due to its rapid growth, high expression levels, and well-understood genetics. remedypublications.comnih.gov Production can be directed to the cytoplasm, often forming insoluble inclusion bodies which protect the host from toxicity but require complex refolding procedures. researchgate.net
Yeast Systems (e.g., Pichia pastoris): As a eukaryotic host, Pichia pastoris can perform post-translational modifications and often secretes the recombinant protein, simplifying purification. researchgate.net It is a robust system capable of achieving very high cell densities and yields.
Plant Systems: Producing AMP-2 in transgenic plants offers the potential for very large-scale, low-cost production. nih.gov The peptide can be expressed in specific tissues, such as seeds or leaves, and the plant's cellular machinery can handle complex protein folding. nih.gov
Insect Cell Systems: These systems, often using baculovirus vectors, are known for high expression levels and proper folding of complex proteins, though they are generally more expensive to operate than bacterial or yeast systems.
After expression, the fusion protein is purified, and the carrier protein is cleaved off using a specific chemical reagent (e.g., cyanogen (B1215507) bromide) or a protease (e.g., enterokinase, thrombin) to release the active AMP-2. researchgate.net
Table 2: Overview of Recombinant Expression Systems for AMP-2 Production
| Expression System | Common Host | Key Advantages | Key Disadvantages |
| Bacterial | Escherichia coli | Low cost, rapid growth, high yield, well-established protocols remedypublications.comnih.gov | Lack of post-translational modifications, potential for inclusion bodies, host toxicity researchgate.net |
| Yeast | Pichia pastoris, Saccharomyces cerevisiae | Capable of post-translational modifications, high-density culture, secretion simplifies purification researchgate.net | Slower growth than bacteria, potential for hyperglycosylation |
| Plant | Tobacco, Rice, etc. | Very low cost for large-scale production, inherent safety (no human pathogens) nih.gov | Long production cycle, complex downstream processing, lower yields than microbial systems |
| Insect Cell | Spodoptera frugiperda (Sf9 cells) | High expression levels, complex post-translational modifications | Higher cost, more complex culture conditions |
Optimization of Fermentation Conditions and Genetic Engineering for Enhanced Yield
Maximizing the yield of recombinantly produced AMP-2 is crucial for commercial viability. This is achieved through a combination of optimizing the fermentation process and genetically engineering the expression host. nih.gov
Optimization of Fermentation Conditions: The environment in which the host cells grow significantly impacts protein expression. Key parameters that are optimized include:
Medium Composition: The carbon and nitrogen sources in the growth medium are critical. For example, studies on Bacillus amyloliquefaciens have shown that optimizing soluble starch and yeast extract concentrations can significantly increase lipopeptide production. doaj.org
Physical Parameters: Factors such as temperature, pH, aeration (rotation speed), and incubation time must be fine-tuned to maximize cell growth and peptide production while minimizing stress on the host cells. doaj.orginpressco.com For instance, higher incubation temperatures have been shown to favor the release of bioactive peptides during the fermentation of bovine milk. inpressco.com
Genetic Engineering Strategies: Modifying the genetic makeup of the expression system can dramatically increase AMP-2 yield. nih.gov
Codon Optimization: The gene sequence for AMP-2 is altered to match the codon usage preference of the host organism without changing the final amino acid sequence. This can significantly enhance translational efficiency. remedypublications.com
Fusion Tags and Partners: As mentioned, fusion partners protect the host from AMP toxicity. nih.gov The choice of fusion partner can also enhance solubility, facilitate purification (e.g., polyhistidine-tag), or direct the peptide into inclusion bodies. researchgate.netproquest.com
Strategies for Improving Proteolytic Resistance and Stability
A major limitation for the therapeutic use of peptides like AMP-2 is their susceptibility to degradation by proteases present in the body. mdpi.com Enhancing proteolytic resistance is a key goal of peptide engineering to improve bioavailability and efficacy.
Several strategies are employed:
Terminal Modifications: Capping the peptide termini can block the action of exopeptidases. N-terminal acetylation and C-terminal amidation are common and effective modifications that can increase the peptide's lifespan. nih.govresearchgate.net
Incorporation of Non-Canonical Amino Acids: Replacing standard L-amino acids with unnatural variants can make the peptide unrecognizable to proteases.
D-enantiomers: Incorporating D-amino acids renders the peptide bonds resistant to cleavage by standard proteases. However, this can sometimes reduce antimicrobial potency. nih.gov
Tryptophan (W) Substitution: Strategically replacing certain amino acids with tryptophan has been shown to reduce proteolytic degradation by several bacterial and human proteases while sometimes even improving antimicrobial performance. nih.gov
Peptide Cyclization: Linking the N- and C-termini to create a cyclic peptide can significantly increase stability by making the ends unavailable to exopeptidases and constraining the peptide's conformation. researchgate.net
Hybridization: Creating chimeric peptides by combining sequences from different AMPs can lead to novel structures with enhanced stability and activity. mdpi.com
Table 3: Methods to Enhance Proteolytic Stability of AMP-2
| Strategy | Description | Effect on Stability |
| N-terminal Acetylation | Addition of an acetyl group to the N-terminus. | Blocks degradation by aminopeptidases. nih.govresearchgate.net |
| C-terminal Amidation | Conversion of the C-terminal carboxyl group to an amide. | Blocks degradation by carboxypeptidases. nih.govresearchgate.net |
| D-Amino Acid Substitution | Replacing one or more L-amino acids with their D-isomers. | Renders peptide bonds resistant to protease cleavage. nih.gov |
| Tryptophan Substitution | Replacing protease-cleavage site residues with Tryptophan. | Can reduce degradation by specific endoproteases and improve membrane interaction. nih.gov |
| Cyclization | Forming a covalent bond between the peptide's termini or between a terminus and a side chain. | Prevents exopeptidase action and increases conformational rigidity. researchgate.net |
Antimicrobial Efficacy Research of Antimicrobial Peptide 2 Pre Clinical, Non Human Models
Spectrum of Activity Against Gram-Positive Bacterial Pathogens (e.g., Staphylococcus aureus, MRSA)
Antimicrobial peptide 2 and its analogues have shown significant promise in combating Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital and community-acquired infections. frontiersin.orgnih.gov Synthetic peptides have been specifically designed to target and effectively kill S. aureus. scispace.com For instance, the synthetic peptide GW18 was developed and demonstrated excellent antimicrobial activity against S. aureus, including MRSA strains. frontiersin.org Another peptide, S2, was engineered to specifically target and kill S. aureus by disrupting the bacterial membrane. scispace.com In vivo studies have further validated these findings, with antimicrobial peptides significantly reducing bacterial loads in murine models of S. aureus infection. frontiersin.orgscispace.comresearchgate.net For example, the peptide DP7 was effective in a mouse model of S. aureus infection. researchgate.net The efficacy of these peptides is often attributed to their ability to permeabilize the bacterial membrane, leading to cell death. nih.gov Furthermore, some antimicrobial peptides have shown superiority in reducing adherent biofilms of S. aureus and S. epidermidis compared to conventional antibiotics. nih.gov
Table 1: In Vitro Activity of Antimicrobial Peptides Against Gram-Positive Bacteria
| Peptide | Organism | MIC (µg/mL) | MBC (µg/mL) | Source |
|---|---|---|---|---|
| Mastoparan X | MRSA USA300 | 32 | 64 | frontiersin.org |
| Dermaseptin-AC | S. aureus | 2-4 µM | 2-8 µM | asm.org |
| GW18 | S. aureus | Not specified | Not specified | frontiersin.org |
| RRIKA | MRSA | Not specified | Not specified | nih.gov |
| RR | MRSA | Not specified | Not specified | nih.gov |
Spectrum of Activity Against Gram-Negative Bacterial Pathogens (e.g., Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae)
The activity of this compound has also been demonstrated against a range of Gram-negative bacteria, which are notoriously difficult to treat due to their complex outer membrane. nih.govresearchgate.net The peptide Hs02, for example, has shown rapid bactericidal effects against carbapenem-resistant Klebsiella pneumoniae (CRKP) and Escherichia coli (CREC). nih.govasm.org Studies have shown that Hs02 has low minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against these resistant strains. nih.govresearchgate.net The mechanism of action for peptides like Hs02 often involves targeting and binding to lipopolysaccharides (LPS) on the bacterial outer membrane, leading to membrane disruption. nih.govnih.gov In vivo studies using the Galleria mellonella infection model have shown that treatment with these peptides can improve survival rates. nih.gov The synthetic antimicrobial peptide IKR18 has also demonstrated antimicrobial activity against Gram-negative bacteria. nih.gov Similarly, a self-assembling peptide hydrogel showed a reduction in both Gram-positive and Gram-negative infections in a G. mellonella model. acs.org
Table 2: In Vitro Activity of Antimicrobial Peptide Hs02 Against Gram-Negative Bacteria
| Organism | MIC Range (µg/mL) | MBC Range (µg/mL) | Source |
|---|---|---|---|
| CRKP | 2-16 | 4-16 | asm.org |
| CREC | 2-16 | 4-16 | asm.org |
Efficacy Against Fungal and Other Pathogens (if applicable)
Beyond bacteria, certain antimicrobial peptides have exhibited potent antifungal properties. nih.govfrontiersin.org For example, the peptide Octominin II has been shown to inhibit the growth of several Candida species, including C. albicans, C. auris, and C. glabrata. nih.gov The antifungal activity of Octominin II is attributed to multiple modes of action, including causing ultrastructural changes to the fungal cell surface, inducing the production of reactive oxygen species (ROS), and degrading fungal nucleic acids. nih.gov In vivo studies have confirmed that Octominin II can reduce the pathogenicity of C. albicans. nih.gov Another peptide, PS1-2, has demonstrated antifungal effects against fluconazole-resistant C. albicans in an acute lung injury mouse model. mdpi.com The peptide RsAFP2 has also shown efficacy against various Candida species by targeting fungal glucosylceramide at the cell surface. mdpi.com
Table 3: Antifungal Activity of Octominin II
| Organism | MIC (µg/mL) | MFC (µg/mL) | Source |
|---|---|---|---|
| Candida albicans | 80 | 120 | nih.gov |
| Candida auris | 160 | 200 | nih.gov |
| Candida glabrata | 55 | 100 | nih.gov |
In Vitro Assays for Antimicrobial Potency (e.g., Minimal Inhibitory Concentration, Minimal Bactericidal Concentration, Time-Kill Kinetics)
The antimicrobial potency of this compound is quantified using a variety of in vitro assays. The minimal inhibitory concentration (MIC) is a standard measure, representing the lowest concentration of the peptide that inhibits visible microbial growth. ubc.ca The minimal bactericidal concentration (MBC) is the lowest concentration that results in microbial death. ubc.canih.govcreative-diagnostics.com For example, the peptide Hs02 was found to have MIC values ranging from 2 to 16 μg/mL and MBC values from 4 to 16 µg/mL against carbapenem-resistant K. pneumoniae and E. coli. asm.org
Time-kill kinetics assays are also employed to understand the rate at which a peptide kills a pathogen. These studies have shown that some antimicrobial peptides can exert rapid bactericidal effects. For instance, Hs02 was able to eliminate CRKP and CREC within 30 minutes. nih.govresearchgate.net Similarly, the peptide 2K4L at a concentration of 8 times its MIC completely killed a multidrug-resistant strain of Acinetobacter baumannii within 90 minutes. nih.gov These rapid killing kinetics are a significant advantage of antimicrobial peptides over many traditional antibiotics. frontiersin.org
In Vivo Efficacy Studies in Animal Infection Models (e.g., Galleria mellonella larvae, murine models, rabbit wound infections)
The therapeutic potential of this compound has been evaluated in various animal infection models. The greater wax moth larvae, Galleria mellonella, is a commonly used invertebrate model due to its cost-effectiveness and ethical considerations. nih.gov Studies have shown that antimicrobial peptides can improve the survival rate of G. mellonella larvae infected with pathogenic bacteria and fungi. nih.govnih.gov For example, the peptide IKR18 demonstrated anti-infective activity in G. mellonella infected with S. aureus, MRSA, and Acinetobacter baumannii. nih.gov
Murine models are also extensively used to assess the in vivo efficacy of these peptides. asm.org For instance, the peptide GW18 significantly decreased S. aureus infection in a mouse model. frontiersin.org Similarly, the peptide S2 showed excellent treatment efficacy in a murine subcutaneous infection model with S. aureus. scispace.com In a mouse model of MRSA-induced pneumonia, Dermaseptin-AC showed anti-MRSA effects comparable to vancomycin. asm.org Furthermore, some peptides have shown systemic efficacy in different murine models, comparable to conventional antibiotics. pnas.org Rabbit models have also been used, particularly for wound infections, to demonstrate the therapeutic potential of antimicrobial peptides.
Anti Biofilm Activities of Antimicrobial Peptide 2
Mechanisms of Biofilm Formation Inhibition
Antimicrobial Peptide 2 employs a multi-pronged approach to inhibit the initial stages of biofilm development, targeting key processes such as bacterial adhesion, intercellular communication, and the synthesis of the protective extracellular matrix.
Disruption of Bacterial Adhesion to Surfaces
The initial attachment of planktonic bacteria to a surface is a critical prerequisite for biofilm formation. Research on Liver-expressed this compound (LEAP-2) from the mudskipper (Boleophthalmus pectinirostris) has indicated its capacity to disrupt the initial adhesion of bacteria. While the precise molecular interactions are still under investigation, it is understood that the cationic nature of these peptides allows them to interact with and neutralize the negatively charged components of bacterial surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. This interaction can alter the surface properties of the bacteria, thereby reducing their ability to adhere to both biotic and abiotic surfaces.
Similarly, Human Beta-Defensin 2 (HBD-2) has been shown to induce structural changes in the outer membrane of bacteria, which could interfere with the function of adhesins, the specialized proteins that mediate bacterial attachment. By altering the bacterial surface architecture, these peptides effectively create a less favorable interface for adhesion, thus preventing the first step of biofilm formation.
Interference with Quorum Sensing Pathways
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, and it plays a pivotal role in biofilm formation. Some antimicrobial peptides can interfere with these signaling pathways. While direct evidence for LEAP-2's interference with specific QS pathways is still emerging, the broader class of antimicrobial peptides has been shown to act as antagonists to QS systems. They can achieve this by degrading QS signaling molecules, blocking the receptors for these molecules, or inhibiting the expression of genes involved in the QS cascade.
In contrast, studies on Human Beta-Defensin 2 (HBD-2) have indicated that its primary anti-biofilm mechanism against Pseudomonas aeruginosa does not involve direct interference with the major quorum sensing pathways. Research, including in silico modeling, did not support direct binding of HBD-2 to common P. aeruginosa QS molecules such as 3-oxo-C12-HSL, C4-HSL, or PQS. Furthermore, the expression of biofilm-related genes and the production of pyorubin, a QS-controlled pigment, were not significantly affected by HBD-2 treatment. This suggests that while some antimicrobial peptides may target quorum sensing, the anti-biofilm activity of HBD-2 relies on other mechanisms.
Reduction of Extracellular Polymeric Substance (EPS) Production
The extracellular polymeric substance (EPS) is the scaffolding of the biofilm, providing structural integrity and protection to the embedded bacteria. This matrix is composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA). Antimicrobial peptides can inhibit biofilm formation by reducing the production of these essential matrix components.
Human Beta-Defensin 2 (HBD-2) has been observed to induce alterations in the outer membrane protein profile and surface topology of P. aeruginosa. This suggests a novel mechanism where HBD-2 interferes with the transport of EPS precursors to the extracellular space, thereby hindering the construction of the biofilm matrix. By disrupting the export of these building blocks, HBD-2 effectively prevents the formation of a mature and robust biofilm. Similarly, other antimicrobial peptides have been shown to bind to EPS components, which can disrupt the integrity of the matrix.
Mechanisms of Established Biofilm Eradication and Disruption
Beyond preventing biofilm formation, this compound also possesses the ability to dismantle and eliminate mature, established biofilms through direct killing of the embedded bacteria and degradation of the protective matrix.
Direct Killing of Biofilm-Embedded Microorganisms
A primary mechanism by which antimicrobial peptides eradicate established biofilms is through the direct killing of the resident microorganisms. Liver-expressed this compound (LEAP-2) has been shown to exert its antimicrobial effect by disrupting the integrity of bacterial cell membranes. This is a common mechanism for many cationic antimicrobial peptides, which are electrostatically attracted to the negatively charged bacterial membranes. Upon binding, they can form pores or channels in the membrane, leading to the leakage of essential intracellular contents and ultimately cell death. Furthermore, some studies have indicated that LEAP-2 can also hydrolyze bacterial genomic DNA, adding another layer to its bactericidal activity.
Human Beta-Defensin 2 (HBD-2) also exhibits direct microbicidal activity at sufficient concentrations. This direct killing effect is crucial for eradicating the bacteria residing within the biofilm, which are often in a slow-growing or dormant state and less susceptible to traditional antibiotics that target metabolic processes.
Inducement of Biofilm Matrix Degradation and Cell Detachment
The degradation of the EPS matrix is a key step in the eradication of established biofilms, as it exposes the embedded bacteria to the antimicrobial agent and the host immune system. The fish-derived antimicrobial peptide Piscidin-3, a related AMP, has been shown to possess nuclease activity, enabling it to degrade the extracellular DNA (eDNA) component of the P. aeruginosa biofilm matrix. This degradation weakens the structural integrity of the biofilm, leading to the detachment of bacterial cells and making them more susceptible to antimicrobial agents.
While the specific enzymatic activities of LEAP-2 on the biofilm matrix are yet to be fully elucidated, the disruption of the matrix is a recognized mechanism for anti-biofilm peptides. Human liver-derived hepcidin (B1576463) 20, another related peptide, has been shown to reduce the mass of the extracellular matrix and alter the architecture of S. epidermidis biofilms by targeting polysaccharide intercellular adhesin (PIA). By compromising the integrity of the EPS matrix, these peptides facilitate the penetration of the antimicrobial agent and promote the dispersal of the biofilm, ultimately leading to its eradication.
Research Findings on Anti-Biofilm Activities
| Peptide | Bacterial Species | Activity | Key Findings |
|---|---|---|---|
| Liver-expressed this compound (LEAP-2) | Aeromonas hydrophila | Inhibition of Biofilm Formation | Demonstrated inhibitory effects on the growth of antibiotic-resistant aquatic bacteria. |
| Human Beta-Defensin 2 (HBD-2) | Pseudomonas aeruginosa | Inhibition of Biofilm Formation | Significantly reduced biofilm formation at nanomolar concentrations without affecting metabolic activity. The mechanism involves altering the outer membrane, not interfering with quorum sensing. |
| Human Beta-Defensin 2 (HBD-2) | Acinetobacter baumannii | Inhibition of Biofilm Formation | Inhibited biofilm formation, particularly at lower concentrations, without a proportional reduction in metabolic activity. |
| Human Beta-Defensin 2 (HBD-2) | Staphylococcus aureus | Inhibition of Biofilm Formation | Strongly inhibited biofilm formation in the presence of supernatants from HBD-2 transfected Caco-2 cells. |
| Piscidin (Class I and II) | Escherichia coli, Flavobacterium columnare | Inhibition of Biofilm Formation | Demonstrated potent activity against biofilm formation by these Gram-negative bacteria. |
| Piscidin-3 | Pseudomonas aeruginosa | Biofilm Matrix Degradation | Exhibits nuclease activity, enabling the degradation of extracellular DNA within the biofilm matrix. |
Advanced Methodologies for Biofilm Activity Assessment
Traditional methods for evaluating anti-biofilm activity, such as crystal violet staining and colony-forming unit (CFU) counts, provide valuable endpoint data but lack the ability to capture the dynamic processes of biofilm formation and eradication. To overcome these limitations, advanced methodologies have been developed to offer more detailed, real-time, and three-dimensional insights into the interactions between antimicrobial peptides and biofilms. These sophisticated techniques are crucial for elucidating the precise mechanisms of action and optimizing the development of new anti-biofilm agents like this compound.
Real-Time Biofilm Models
Real-time biofilm models allow for the continuous, non-invasive monitoring of biofilm development and its inhibition by antimicrobial agents. These systems provide dynamic data on the kinetics of biofilm formation, maturation, and disruption.
One innovative approach utilizes thermal sensors to monitor bacterial adhesion and subsequent biofilm formation. This system measures changes in thermal properties at a sensor surface as bacteria attach and proliferate. mdpi.com For instance, studies using this technology have successfully quantified the inhibitory effects of peptides like protamine and OH-CATH-30 on the surface colonization of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. mdpi.com The sensor detects changes in temperature oscillations, which correlate with the mass of bacterial adhesion, providing a continuous data stream of the anti-biofilm activity. mdpi.com
Another widely used real-time method is impedance-based technology, such as the xCELLigence Real-Time Cell Analyzer (RTCA). plos.org This system measures the changes in electrical impedance caused by microbial cells adhering to gold microelectrodes integrated into the bottom of microtiter plates. plos.org The resulting "Cell Index" is a dimensionless parameter that reflects the extent of biofilm coverage on the electrodes. This technique has been validated for monitoring biofilm formation by various pathogens, including Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus mutans. plos.org Furthermore, it can dynamically track the inhibition of biofilm formation and the eradication of pre-formed biofilms upon the introduction of antimicrobial agents like the endolysin LysH5. plos.org
The data below, from a study on various antimicrobial peptides, illustrates the type of quantitative, real-time information that can be obtained using these models.
| Peptide | Target Organism | Methodology | Key Finding |
|---|---|---|---|
| Protamine | E. coli | Thermal Sensor | Demonstrated real-time inhibition of bacterial adhesion and biofilm formation. |
| OH-CATH-30 | S. aureus | Thermal Sensor | Enabled continuous monitoring of reduced surface colonization. |
| Endolysin LysH5 | S. aureus | Impedance-based (RTCA) | Showed dose-dependent inhibition of biofilm formation and real-time monitoring of pre-formed biofilm removal. |
Confocal Microscopy
Confocal Laser Scanning Microscopy (CLSM) is a powerful imaging technique that provides high-resolution, three-dimensional visualization of biofilm architecture. plos.org By using fluorescent stains, CLSM can differentiate between live and dead cells within the biofilm, quantify biofilm thickness, volume, and surface coverage, and assess the structural integrity of the extracellular polymeric substance (EPS) matrix. researchgate.net
While specific CLSM studies assessing the impact of Human Beta-Defensin 2 (HBD2) on biofilms were not identified, complementary high-resolution imaging has been performed using Atomic Force Microscopy (AFM). frontiersin.org AFM provides nanoscale topographical images of surfaces. An investigation using AFM revealed that HBD2 treatment induced significant changes in the surface topology of Pseudomonas aeruginosa. frontiersin.org Specifically, it altered the outer membrane protein profile and led to increased bacterial surface roughness, suggesting a mechanism that interferes with the transport of biofilm precursors to the extracellular space. frontiersin.orgnih.gov
| Microscopy Technique | Peptide Studied | Target Organism | Key Observational Findings |
|---|---|---|---|
| Confocal Laser Scanning Microscopy (CLSM) | L-K6 | S. mutans | Significantly reduced cell viability within the biofilm. researchgate.net |
| Confocal Laser Scanning Microscopy (CLSM) | Chrysophsin-1 | S. mutans | Demonstrated a significant lethal effect on biofilm bacteria. researchgate.net |
| Atomic Force Microscopy (AFM) | Human Beta-Defensin 2 (HBD2) | P. aeruginosa | Increased bacterial surface roughness and altered surface topology. frontiersin.org |
Synergistic Interactions Involving Antimicrobial Peptide 2
Synergism with Conventional Antibiotics
Combining hBD-2 with traditional antibiotics can restore or enhance their effectiveness, particularly against challenging multidrug-resistant (MDR) pathogens. This synergy allows for potentially lower effective doses, which can in turn minimize toxicity and reduce the likelihood of developing further resistance.
Research has shown that hBD-2 exhibits additive to synergistic activity when combined with several major classes of conventional antibiotics. mdpi.com These interactions have been observed against various bacterial species, including those notorious for multidrug resistance. For instance, combinations of hBD-2 with aminoglycoside, fluoroquinolone, penicillin, and polymyxin (B74138) classes of antibiotics have shown enhanced effects against Acinetobacter baumannii and Micrococcus luteus. mdpi.com Furthermore, a derivative of hBD-2, known as hPAB-β, has been shown to act in concert with oxacillin (B1211168) against Staphylococcus aureus, a pathogen frequently associated with multidrug resistance. mdpi.com The synergy between antimicrobial peptides and traditional antibiotics can lead to substantial improvements in antibacterial activity, with studies on other peptide-antibiotic pairs reporting 16- to 64-fold reductions in the minimum inhibitory concentrations (MICs) for the antibiotics. nih.gov
| Target Pathogen | Antibiotic Class | Observed Interaction with hBD-2 | Reference |
|---|---|---|---|
| Acinetobacter baumannii | Aminoglycosides (AG), Fluoroquinolones (FQ), Penicillins (PC), Polymyxins (PM), Rifamycins (RF) | Additive to Synergistic | mdpi.com |
| Micrococcus luteus | Aminoglycosides (AG), Fluoroquinolones (FQ), Penicillins (PC), Polymyxins (PM), Rifamycins (RF) | Additive to Synergistic | mdpi.com |
| Staphylococcus aureus | Penicillins (PC) | Concerted action (with hPAB-β derivative) | mdpi.com |
The synergistic efficacy of hBD-2 with conventional antibiotics is rooted in its distinct molecular mechanisms of action. The primary mechanism involves the disruption of bacterial membrane integrity. frontiersin.org As a cationic peptide, hBD-2 electrostatically binds to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comfrontiersin.org This interaction leads to membrane permeabilization, either through the formation of pores or a "cleansing" effect that destabilizes the membrane structure. frontiersin.org
This disruption is crucial for synergy as it creates pathways for conventional antibiotics to enter the bacterial cell more efficiently, bypassing the membrane barrier that often limits their access to intracellular targets like DNA, ribosomes, or enzymes involved in cell wall synthesis. frontiersin.orgnih.gov In addition to creating physical pores, hBD-2 can cause membrane hyperpolarization and interact with prokaryotic ion channels, representing a distinct mode of attack compared to many antibiotics that target specific metabolic pathways. pnas.org By acting on the membrane, hBD-2 facilitates the increased cellular uptake of antibiotics, allowing them to reach their targets at concentrations that might otherwise be ineffective. nih.gov
Synergism with Other Antimicrobial Peptides
The innate immune system often utilizes a cocktail of different antimicrobial peptides, suggesting that combinations can produce a more potent and robust defense. Research confirms that hBD-2 can act synergistically with other endogenous antimicrobial peptides. A notable example is its interaction with the human cathelicidin (B612621) LL-37. nih.gov Studies have demonstrated that the combination of hBD-2 and LL-37 results in a synergistic antimicrobial effect, effectively killing pathogens like Staphylococcus aureus and Escherichia coli. nih.govnih.gov This synergistic action against S. aureus is particularly enhanced in acidic environments, which can be representative of conditions found on the skin or within phagosomes. nih.gov
The principle of combining different peptide structures for enhanced effect is further supported by research into hybrid and chimeric peptides. Designing hybrid molecules that incorporate functional regions from both hBD-2 and LL-37 has yielded peptides with potent efficacy against methicillin-resistant S. aureus (MRSA). researchgate.net Similarly, chimeric peptides created by combining distinct molecular regions of hBD-2 and human beta-defensin 3 (HBD-3) have shown not just a combination of their respective activities but an enhancement, suggesting a synergistic interplay between the peptide domains. asm.org
| Peptide Combination | Target Pathogen | Observed Interaction | Reference |
|---|---|---|---|
| hBD-2 + LL-37 | Staphylococcus aureus | Synergistic | nih.govnih.gov |
| hBD-2 + LL-37 | Escherichia coli | Synergistic / Additive | nih.gov |
| hBD-2 + Lysozyme | Staphylococcus aureus, Escherichia coli | Synergistic / Additive | nih.gov |
| Chimeric HBD-2/HBD-3 | Staphylococcus aureus, Escherichia coli | Enhanced Efficacy (Synergism of domains) | asm.org |
Synergistic Effects with Novel Delivery Systems
While potent, the clinical application of antimicrobial peptides like hBD-2 can be limited by issues such as susceptibility to degradation by proteases. mdpi.com Novel delivery systems, particularly those based on nanotechnology, offer a solution by protecting the peptide and enhancing its therapeutic effect, leading to a synergistic outcome. nih.gov
Encapsulating defensins in nanocarriers like silicon nanoparticles (niosomes) has been shown to significantly improve their efficacy in vivo. biorxiv.org For example, topical gels containing niosome-encapsulated defensins demonstrated a significantly faster healing rate for MRSA-infected wounds in animal models compared to controls. biorxiv.org This enhancement is due to the nanoparticles' ability to protect the peptide from rapid degradation and provide sustained release at the site of infection. biorxiv.org
Mechanisms of Microbial Resistance to Antimicrobial Peptides
Adaptations in Microbial Membrane Composition and Charge
One of the primary mechanisms by which bacteria resist cationic AMPs is by altering the net charge and composition of their cell surface to reduce electrostatic attraction. nih.gov Since the initial interaction between most cationic AMPs and bacteria is driven by the attraction between the positively charged peptide and the negatively charged bacterial membrane, modifications that neutralize or reduce this negative charge can significantly impair AMP binding and activity. tandfonline.comresearchgate.net
Gram-positive bacteria, for instance, can incorporate D-alanine residues into their teichoic and lipoteichoic acids, a process known as D-alanylation. nih.gov This modification introduces positive charges into the cell wall, thereby reducing the net negative charge and repelling cationic AMPs. nih.gov Similarly, some bacteria can modify the phospholipids (B1166683) in their cytoplasmic membrane. The MprF protein in Staphylococcus aureus adds a positively charged lysine (B10760008) residue to phosphatidylglycerol, a major component of the bacterial membrane, to create lysylphosphatidylglycerol. nih.gov This alteration not only increases the positive charge of the membrane but can also affect membrane fluidity, further contributing to AMP resistance. nih.govfrontiersin.org
These adaptations highlight the dynamic nature of the bacterial cell envelope in response to the threat of AMPs.
Table 1: Adaptations in Microbial Membranes Leading to AMP Resistance
| Bacterial Type | Structural Component Modified | Modification | Effect on Membrane Charge | Outcome |
|---|---|---|---|---|
| Gram-positive | Teichoic/Lipoteichoic acids | D-alanylation | Reduced net negative charge | Repulsion of cationic AMPs |
| Gram-positive | Phosphatidylglycerol | Addition of lysine (Lysyl-PG) | Increased positive charge | Decreased AMP binding |
| Gram-negative | Lipopolysaccharide (Lipid A) | Addition of phosphoethanolamine | Reduced net negative charge | Impaired AMP interaction |
| Gram-negative | Lipopolysaccharide (Lipid A) | Addition of L-Ara4N | Reduced net negative charge | Weakened AMP binding |
Activation of Efflux Pump Systems
Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substances, including antimicrobial agents, out of the bacterial cell. nih.govscispace.com These systems are a significant mechanism of both intrinsic and acquired resistance to many classes of antibiotics, and they also play a crucial role in resistance to AMPs. omicsonline.orgnih.gov By actively expelling AMPs, efflux pumps can prevent the peptides from reaching their target concentrations at the cell membrane or within the cytoplasm. nih.gov
Several families of efflux pumps are involved in AMP resistance, including:
ATP-Binding Cassette (ABC) superfamily: These pumps utilize the energy from ATP hydrolysis to transport substrates across the membrane. nih.govscispace.com The MacAB system in Salmonella enterica is an example of an ABC transporter that contributes to resistance against certain AMPs. nih.gov
Major Facilitator Superfamily (MFS): MFS transporters are single-polypeptide secondary carriers that utilize the proton motive force to extrude toxic compounds. scispace.com
Resistance-Nodulation-Cell Division (RND) family: This family is particularly prominent in Gram-negative bacteria and is a major contributor to multidrug resistance. omicsonline.orgmdpi.com RND pumps are typically composed of three components that span the inner membrane, the periplasm, and the outer membrane, allowing them to expel substrates directly from the cytoplasm or periplasm to the outside of the cell. mdpi.com
The expression of these efflux pumps can be either constitutive or induced in the presence of stressors like AMPs. mdpi.com Overexpression of these pumps is a common mechanism of acquired high-level resistance. scispace.com
Table 2: Major Efflux Pump Families Involved in AMP Resistance
| Efflux Pump Family | Energy Source | Typical Location | Mechanism of Action |
|---|---|---|---|
| ATP-Binding Cassette (ABC) | ATP hydrolysis | Gram-positive and Gram-negative bacteria | Binds and hydrolyzes ATP to power the transport of AMPs out of the cell. |
| Major Facilitator Superfamily (MFS) | Proton motive force | Gram-positive and Gram-negative bacteria | Utilizes the electrochemical gradient of protons to drive AMP extrusion. |
| Resistance-Nodulation-Cell Division (RND) | Proton motive force | Primarily Gram-negative bacteria | Forms a channel across the entire cell envelope to expel AMPs from the cytoplasm or periplasm. |
Enzymatic Degradation by Bacterial Proteases
Another effective strategy for bacteria to neutralize AMPs is through enzymatic degradation. Many bacteria secrete or display on their surface a variety of proteases that can cleave and inactivate AMPs before they can reach their targets. mdpi.comnih.gov The susceptibility of an AMP to proteolytic degradation depends on its primary sequence and three-dimensional structure. informahealthcare.com Linear peptides are often more vulnerable than cyclic or more complex structures. nih.gov
Bacterial proteases that degrade AMPs belong to several classes, including serine proteases, metalloproteases, cysteine proteases, and aspartic proteases. mdpi.com For example, aureolysin, a metalloprotease from Staphylococcus aureus, has been shown to degrade the human cathelicidin (B612621) LL-37. frontiersin.org Similarly, proteases from Pseudomonas aeruginosa and Enterococcus faecalis have been demonstrated to cleave various AMPs. mdpi.com
The production of these proteases can be a constitutive defense mechanism or can be induced upon sensing the presence of AMPs. frontiersin.org This enzymatic shield is a critical component of the bacterial arsenal (B13267) against host-derived and therapeutic AMPs. semanticscholar.orgresearchgate.net
Table 3: Examples of Bacterial Proteases and their AMP Targets
| Bacterium | Protease | AMP Target |
|---|---|---|
| Staphylococcus aureus | Aureolysin | LL-37 |
| Pseudomonas aeruginosa | Elastase | LL-37 |
| Enterococcus faecalis | Gelatinase | LL-37 |
| Prevotella bivia | Various proteases | PSC-RANTES, RC-101 |
| Porphyromonas asaccharolytica | Various proteases | PSC-RANTES, RC-101 |
Biofilm-Mediated Resistance Mechanisms
Biofilms are structured communities of bacterial cells encased in a self-produced extracellular polymeric substance (EPS) matrix. nih.gov Bacteria within biofilms exhibit significantly increased resistance to antimicrobial agents, including AMPs, compared to their free-living counterparts. rsc.orgoup.com This resistance is multifactorial and arises from the unique properties of the biofilm structure. nih.gov
Mechanisms of biofilm-mediated resistance to AMPs include:
Sequestration by the EPS Matrix: The EPS matrix, which is rich in polysaccharides, proteins, and extracellular DNA (eDNA), can act as a physical barrier that prevents AMPs from reaching the bacterial cells within the biofilm. nih.govmdpi.com The negatively charged components of the matrix can bind and sequester cationic AMPs, effectively reducing their local concentration. rsc.org Conversely, positively charged polymers in the matrix can repel cationic AMPs through electrostatic repulsion. nih.govnih.gov
Physiological Heterogeneity: The biofilm environment is characterized by gradients of nutrients, oxygen, and metabolic activity. rsc.org Cells in the deeper layers of a biofilm may be in a slow-growing or dormant state, making them less susceptible to AMPs that target metabolic processes or require active cell division. nih.gov
Adaptive Stress Responses: The biofilm environment can trigger the expression of genes associated with stress responses, which can in turn upregulate resistance mechanisms such as efflux pumps. rsc.org The peptide-sensing system aps in Staphylococcus species, for example, can detect the presence of AMPs and induce resistance mechanisms. nih.gov
The collective nature of the biofilm community provides a formidable defense against the action of antimicrobial peptides. mdpi.com
Future Research Directions and Emerging Paradigms for Antimicrobial Peptide 2
Development of Next-Generation Antimicrobial Peptide 2 Derivatives with Optimized Efficacy and Stability
The development of next-generation LEAP2 derivatives is centered on enhancing its antimicrobial efficacy and improving its stability for potential research applications. A key area of investigation is the structure-activity relationship of the peptide. Research has shown that the secondary structure of human LEAP2 significantly influences its antibacterial activity. researchgate.net For instance, the linear form of LEAP2 has demonstrated greater antimicrobial activity compared to its native, oxidized form which contains two disulfide bonds. researchgate.net
This finding suggests that derivatives designed to maintain a linear structure could exhibit more potent antimicrobial effects. Future research will likely focus on creating analogs with modified amino acid sequences to increase stability against proteolytic degradation, a common challenge with peptide-based molecules, while preserving or enhancing its antimicrobial and metabolic activities.
| LEAP2 Derivative | Key Structural Feature | Impact on Antimicrobial Activity | Reference |
| Linear LEAP2 | Absence of disulfide bonds | Greater antimicrobial activity against Bacillus megaterium with a MIC value of 12.5µM. | researchgate.net |
| Oxidized (Native) LEAP2 | Two disulfide bonds (Cys54-Cys65, Cys60-Cys70) | Lower antimicrobial activity against Bacillus megaterium with a MIC value of 200µM. | researchgate.net |
This table illustrates the difference in antimicrobial activity based on the structural configuration of LEAP2.
Exploration of Advanced Peptide Delivery Systems for Targeted Research Applications
A significant hurdle in the broader academic exploration of peptides like LEAP2 is their susceptibility to degradation and potential off-site toxicities. Advanced delivery systems offer a promising solution to these challenges by protecting the peptide and ensuring its targeted delivery. While specific delivery systems for LEAP2 are not yet extensively studied, the technologies developed for other antimicrobial peptides provide a clear roadmap for future research.
These systems include lipid and polymeric nanoparticles, hydrogels, and nanogels. Such platforms can encapsulate LEAP2, shielding it from enzymatic degradation and preventing inactivation by plasma proteins. This encapsulation can also facilitate controlled release, maintaining effective concentrations at the target site while minimizing systemic exposure. Future research will likely focus on developing and optimizing these delivery systems specifically for LEAP2 to enhance its stability and bioavailability in experimental models.
Deeper Elucidation of Intracellular Signaling Pathways and Host-Pathogen Interactions
Recent research has significantly expanded the understanding of LEAP2's biological role beyond its direct antimicrobial effects, revealing its involvement in complex intracellular signaling pathways and host-pathogen interactions. A major breakthrough was the identification of LEAP2 as an endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. nih.govnih.gov This interaction allows LEAP2 to modulate metabolic processes, including appetite and glucose metabolism, by inhibiting ghrelin-mediated signaling. nih.govnih.govmdpi.com
LEAP2's immunomodulatory functions are another critical area of ongoing research. Studies have shown that LEAP2 can influence the host's immune response to pathogens. For example, in barbel steed, LEAP2 was found to induce a pro-inflammatory reaction in monocytes/macrophages, suggesting a role in M1-type polarization of these immune cells. nih.gov Furthermore, in clownfish, LEAP2 expression is significantly upregulated upon infection with Vibrio harveyi, and administration of the peptide can suppress the expression of pro-inflammatory factors, indicating an anti-inflammatory and immune-regulatory role. mdpi.com A homolog of LEAP2 from the mustache toad has been shown to kill bacteria by disrupting their membranes and hydrolyzing their genomic DNA. nih.govscispace.com
| Organism | Pathogen/Stimulant | Observed Effect of LEAP2 | Signaling Pathway/Mechanism |
| Barbel steed | Lipopolysaccharide (LPS) | Induction of pro-inflammatory cytokines (IFN-γ, TNF-α, IL-1β) in monocytes/macrophages. | M1-type polarization of monocytes/macrophages. |
| Clownfish | Vibrio harveyi | Suppression of pro-inflammatory factors (IL1β, TNFα). | Immune regulation. |
| Mustache toad | Aeromonas hydrophila | Disruption of bacterial membrane and hydrolysis of bacterial gDNA. | Direct antimicrobial action. |
This table summarizes the known immunomodulatory and antimicrobial mechanisms of LEAP2 in different species.
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biological Impact
The integration of multi-omics data, including genomics, transcriptomics, and proteomics, is becoming an invaluable tool for a comprehensive understanding of the biological impact of LEAP2. This approach allows for a system-wide view of how LEAP2 expression is regulated and its downstream effects on various biological processes.
For example, transcriptomic analysis in various fish species has revealed that LEAP2 expression is widespread across different tissues, with particularly high levels in the liver. nih.govmdpi.com Furthermore, these studies have shown that LEAP2 expression is significantly upregulated in response to bacterial infection, highlighting its role in the innate immune response. nih.govmdpi.com A study on clownfish utilized transcriptomic data to identify a LEAP2 homolog and demonstrate its increased expression in several tissues following a Vibrio harveyi infection. mdpi.com Future multi-omics studies will be crucial for identifying the full spectrum of genes and proteins regulated by LEAP2, further elucidating its roles in both immunity and metabolism.
Addressing Challenges in Research Scalability and Cost-Effectiveness for Broader Academic Exploration
Despite the promising multifaceted roles of LEAP2, significant challenges remain in its research scalability and cost-effectiveness, which can limit broader academic exploration. The production of peptides for research purposes can be expensive, primarily due to the high cost of chemical synthesis. While recombinant DNA technology offers a potentially more cost-effective alternative for large-scale production, the expression of antimicrobial peptides in bacterial hosts can be hampered by the peptide's toxicity to the expression system and its susceptibility to proteolytic degradation.
Developing robust and scalable expression and purification methods is therefore a critical future direction. Methodologies such as fusion protein systems have been developed for other host defense peptides to improve yields and reduce toxicity in bacterial expression systems. mdpi.com Applying and optimizing such systems for LEAP2 production will be essential to provide a reliable and affordable source of the peptide for extensive in vitro and in vivo research, thereby accelerating the pace of discovery in this field.
Q & A
Q. What are the key design principles for engineering cationic antimicrobial peptides like AMP-2?
- Methodological Answer: AMP-2’s design should prioritize amphiphilic structures (e.g., α-helical or β-sheet motifs) to enable membrane disruption. Incorporate cationic residues (e.g., lysine, arginine) for electrostatic interactions with bacterial membranes and hydrophobic regions for lipid bilayer penetration. Tools like the Antimicrobial Peptide Database (APD) provide validated templates for helical propensity and charge distribution . For example, NKCDOPA5 (a model AMP) integrates 3,4-dihydroxy-L-phenylalanine (DOPA) residues to enhance surface adhesion and antimicrobial activity .
Q. How can researchers validate AMP-2’s antimicrobial activity against multidrug-resistant pathogens?
- Methodological Answer: Use standardized assays such as:
- Minimum Inhibitory Concentration (MIC): Test across Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains.
- Time-kill curves: Monitor bactericidal kinetics over 24 hours.
- Hemolysis assays: Assess toxicity using mammalian red blood cells (e.g., sheep erythrocytes) at varying concentrations (3.125–50 µM) .
Q. What databases are recommended for AMP sequence analysis and functional prediction?
- Methodological Answer:
- APD3: Filters peptides by natural/synthetic origin, MIC thresholds, and structural motifs (e.g., <200 amino acids) .
- dbAMP 2.0: Scans genomic/proteomic data for AMP-like sequences using machine learning .
- DRAMP 3.0: Annotates mechanisms (e.g., membrane disruption, immunomodulation) and clinical trial data .
Advanced Research Questions
Q. How can AI-driven frameworks address AMP-2’s limitations in mechanism diversity and structural optimization?
- Methodological Answer:
- Generative Models: Use latent diffusion models (e.g., AMP-Diffusion) trained on ESM-2 protein language models to generate de novo sequences with low pseudo-perplexity scores, mimicking natural AMPs .
- Multimechanism Design: Train multimodal deep learning models on datasets encoding biofilm inhibition, DNA intercalation, and immunomodulatory functions .
- Validation: Combine molecular dynamics simulations (e.g., membrane perturbation assays) with transcriptomic profiling to confirm non-membrane mechanisms .
Q. What experimental strategies resolve contradictions between AMP-2’s in vitro potency and in vivo efficacy?
- Methodological Answer:
- Mechanistic Profiling: Use fluorescence microscopy to visualize AMP-2’s localization (e.g., membrane vs. intracellular targets) .
- Immune Modulation Assays: Quantify cytokine levels (e.g., IL-6, TNF-α) in macrophages to assess anti-inflammatory synergy with innate immunity .
- Resistance Induction Studies: Serial passage assays over 30 generations to track adaptive mutations in pathogens .
Q. How can AMP-2 be engineered for multifunctional applications (e.g., anti-biofilm + wound healing)?
- Methodological Answer:
- Modular Design: Fuse AMP-2 with functional domains (e.g., (G4S)2 linkers for flexibility, solid-binding peptides for surface coating) .
- High-Throughput Screening: Use yeast display libraries to optimize binding affinity to medical implants (e.g., titanium, PDMS) .
Q. What computational tools predict AMP-2’s toxicity and off-target effects?
- Methodological Answer:
- AmpGram: Predicts gram-positive/negative specificity using k-mer frequency analysis .
- AlphaFold2: Models 3D structures to identify unintended interactions with host proteins .
Key Research Gaps and Future Directions
- Mechanistic Complexity: Over 60% of AI-designed AMPs rely on membrane disruption, overlooking immunomodulatory or intracellular targets .
- Structural Dynamics: Few studies integrate 3D conformational stability (e.g., via NMR or cryo-EM) into design pipelines .
- Cross-Disciplinary Integration: Combine metagenomics (gut microbiome AMP evolution) with synthetic biology for context-specific optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
